4-Methoxy Propranolol
Overview
Description
4-Methoxy Propranolol is a derivative of Propranolol, a well-known non-selective beta-adrenergic receptor antagonist. This compound is primarily used as an intermediate in the synthesis of 4-Hydroxy Propranolol . It has a molecular formula of C17H23NO3 and a molecular weight of 289.37 g/mol .
Mechanism of Action
Target of Action
4-Methoxy Propranolol is a derivative of Propranolol, a non-selective beta-adrenergic receptor antagonist . The primary targets of Propranolol are the beta-adrenergic receptors, which are found on cells of the heart muscles, smooth muscles, airways, arteries, kidneys, and other tissues that are part of the sympathetic nervous system .
Mode of Action
When access to beta-receptor sites is blocked by Propranolol, the chronotropic, inotropic, and vasodilator responses to beta-adrenergic stimulation are decreased proportionately .
Pharmacokinetics
Propranolol is highly lipophilic and almost completely absorbed after oral administration . It undergoes extensive first-pass metabolism in the liver, and its bioavailability is affected by factors such as hepatic blood flow, enzyme activity, and drug interactions . The ADME properties of this compound are expected to be similar, but specific studies are needed to confirm this.
Action Environment
Environmental factors can influence the action, efficacy, and stability of pharmaceuticals. For instance, the presence of other drugs can affect the metabolism of Propranolol, leading to changes in its efficacy and potential side effects . Environmental pollution caused by pharmaceuticals and their transformation products has become an increasingly important concern . The environmental risk of Propranolol is predicted to be low based on the Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) ratio .
Biochemical Analysis
Biochemical Properties
For instance, propranolol is glucuronidated by several members of the human UGT1 and UGT2 families
Cellular Effects
Propranolol, a non-selective beta-receptor antagonist, has been shown to suppress gastric cancer cell growth by regulating proliferation and apoptosis
Molecular Mechanism
Propranolol, a related compound, has been found to block cardiac and neuronal voltage-gated sodium channels . It’s possible that 4-Methoxy Propranolol may have similar molecular interactions, but this hypothesis needs to be tested experimentally.
Metabolic Pathways
Propranolol and its equipotent phase I metabolite 4-hydroxypropranolol are known to be glucuronidated by all 19 members of the human UGT1 and UGT2 families
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy Propranolol can be adapted from the methods used for 4-Hydroxy Propranolol. One common method involves the reaction of 4-Methoxy-1-naphthol with potassium carbonate in methylethylketone (MEK) and epichlorohydrin. The mixture is refluxed for several hours to yield the desired product .
Industrial Production Methods: In industrial settings, the production of Propranolol and its derivatives often involves the reaction of naphthol with epichlorohydrin, followed by the addition of isopropylamine. This process is facilitated by a phase transfer catalyst and a reaction solvent under alkaline conditions . The reaction conditions are optimized to ensure high yield and purity, making the process suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy Propranolol undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound to its corresponding quinone derivative.
Reduction: Reduction reactions can be used to modify the functional groups on the aromatic ring.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under controlled conditions.
Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in pharmaceutical synthesis .
Scientific Research Applications
4-Methoxy Propranolol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other beta-blockers and related compounds.
Biology: Studies on its metabolic pathways help understand the biotransformation of beta-blockers in the body.
Medicine: Research on its pharmacological properties aids in the development of new therapeutic agents.
Industry: It is used in the production of various pharmaceuticals, contributing to the development of new drugs
Comparison with Similar Compounds
Propranolol: The parent compound, widely used as a beta-blocker.
4-Hydroxy Propranolol: A major metabolite of Propranolol with similar pharmacological activity.
Metoprolol: Another beta-blocker with selective action on beta-1 adrenergic receptors
Uniqueness: 4-Methoxy Propranolol is unique due to its specific structural modification, which allows it to serve as an intermediate in the synthesis of other derivatives. Its distinct chemical properties make it valuable in various synthetic and research applications .
Properties
IUPAC Name |
1-(4-methoxynaphthalen-1-yl)oxy-3-(propan-2-ylamino)propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-12(2)18-10-13(19)11-21-17-9-8-16(20-3)14-6-4-5-7-15(14)17/h4-9,12-13,18-19H,10-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXOFAQEGCLAOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C2=CC=CC=C21)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80939925 | |
Record name | 1-[(4-Methoxynaphthalen-1-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80939925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18507-09-0 | |
Record name | 2-Propanol, 1-(isopropylamino)-3-((4-methoxy-1-naphthyl)oxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018507090 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[(4-Methoxynaphthalen-1-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80939925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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